2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Thiazolo[3,2-b][1,2,4]triazoles are a class of organic compounds that contain a thiazole ring fused with a triazole ring . They have been the subject of many studies due to their potential biological activities.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved through various methods. One such method involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions .Molecular Structure Analysis
The structure of thiazolo[3,2-b][1,2,4]triazoles has been confirmed by heteronuclear 2D-NMR [(1H–13C) HMBC, (1H–13C) HMQC] spectroscopic and X-ray crystallographic studies .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-b][1,2,4]triazoles are diverse. For instance, flash vacuum pyrolysis of the 3-allylthio derivatives of 4-amino-4H-1,2,4-triazoles at 750–850°C gives [1,3]thiazolo[3,2-b][1,2,4]triazoles .Properties
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-14-5-7-15(8-6-14)13-18-20(25)24-21(27-18)22-19(23-24)16-9-11-17(12-10-16)26-4-2/h5-13H,3-4H2,1-2H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYAYITXYZVSDL-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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